

# Application Notes and Protocols: Mouse Model of *Pseudomonas aeruginosa* Keratitis and Besifloxacin Treatment

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## Compound of Interest

Compound Name: *Besifloxacin*

Cat. No.: B178879

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## Introduction

*Pseudomonas aeruginosa* is a formidable opportunistic pathogen and a leading cause of bacterial keratitis, particularly in contact lens wearers.[1] This infection can lead to rapid corneal destruction, ulceration, and vision loss if not treated promptly and effectively.[1] The pathogenesis of *P. aeruginosa* keratitis is multifactorial, involving bacterial virulence factors such as proteases and exotoxins, as well as a potent host inflammatory response that can contribute to tissue damage.[1][2] Mouse models of *P. aeruginosa* keratitis are invaluable tools for studying the disease's progression, the host's immune response, and for evaluating the efficacy of novel antimicrobial agents.

**Besifloxacin** is a fourth-generation fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[3] Its mechanism of action involves the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV, which are critical for bacterial DNA replication, transcription, and repair.[4] This dual-targeting mechanism is thought to reduce the likelihood of resistance development.[4] **Besifloxacin** has demonstrated potent activity against *P. aeruginosa*, including strains resistant to other fluoroquinolones, making it a promising candidate for the treatment of bacterial keratitis.[5]

These application notes provide a comprehensive overview and detailed protocols for establishing a mouse model of *P. aeruginosa* keratitis and for evaluating the therapeutic efficacy of **Besifloxacin**.

## Data Presentation

The following tables summarize the expected quantitative outcomes of **Besifloxacin** treatment in an animal model of *P. aeruginosa* keratitis, based on studies in rabbits, which are indicative of the anticipated results in a mouse model.

Table 1: Efficacy of **Besifloxacin** against Quinolone-Resistant *Pseudomonas aeruginosa* (QRPA) in a Rabbit Keratitis Model[5]

Treatment Group	Mean Log10 CFU/Cornea ( $\pm$ SEM)
PBS (Control)	7.706 $\pm$ 0.299
Besifloxacin (0.6%)	3.875 $\pm$ 0.487
Gatifloxacin (0.3%)	5.415 $\pm$ 0.306
Moxifloxacin (0.5%)	5.455 $\pm$ 0.503

Table 2: Clinical Scores in a Rabbit Model of QRPA Keratitis Treated with **Besifloxacin**[5]

Treatment Group	Mean Clinical Score ( $\pm$ SEM)
PBS (Control)	7.071 $\pm$ 0.356
Besifloxacin (0.6%)	6.109 $\pm$ 0.321
Gatifloxacin (0.3%)	7.648 $\pm$ 0.660
Moxifloxacin (0.5%)	9.047 $\pm$ 0.570

## Experimental Protocols

### Preparation of *Pseudomonas aeruginosa* Inoculum

Materials:

- *Pseudomonas aeruginosa* strain (e.g., ATCC 19660, PAO1, or a clinical isolate)
- Tryptic Soy Broth (TSB)
- Tryptic Soy Agar (TSA) plates
- Spectrophotometer
- Sterile saline (0.85% NaCl)
- Centrifuge

Protocol:

- Streak the *P. aeruginosa* strain from a frozen stock onto a TSA plate and incubate at 37°C for 18-24 hours.
- Inoculate a single colony into 5 mL of TSB and incubate at 37°C with shaking (200 rpm) for 18-24 hours to generate a stationary phase culture.
- Pellet the bacteria by centrifugation at 5,000 x g for 10 minutes.
- Wash the bacterial pellet twice with sterile saline.
- Resuspend the pellet in sterile saline and adjust the optical density at 600 nm (OD600) to a concentration corresponding to the desired colony-forming units (CFU)/mL (e.g., an OD600 of 0.1 is approximately  $1 \times 10^8$  CFU/mL). The final inoculum should be prepared to deliver the desired CFU in a 5 µL volume.
- Perform serial dilutions and plate on TSA to confirm the final bacterial concentration.

## Mouse Model of *Pseudomonas aeruginosa* Keratitis

Materials:

- 6- to 8-week-old C57BL/6 mice
- Anesthetic (e.g., ketamine/xylazine cocktail)

- Sterile 26- or 27-gauge needle
- Micropipette and sterile tips
- Prepared *P. aeruginosa* inoculum (e.g.,  $1 \times 10^6$  CFU in 5  $\mu$ L)

Protocol:

- Anesthetize the mice via intraperitoneal injection of the anesthetic cocktail.
- Under a dissecting microscope, gently proptose the left eye.
- Create three parallel incisions on the central cornea using a sterile 26- or 27-gauge needle, being careful not to penetrate the anterior chamber.
- Topically apply 5  $\mu$ L of the prepared *P. aeruginosa* inoculum onto the scarified cornea.[\[6\]](#)
- Allow the mouse to recover on a warming pad.
- Monitor the animals daily for signs of infection and overall health.

## Besifloxacin Treatment

Materials:

- **Besifloxacin** ophthalmic suspension (0.6%)
- Sterile saline (for control group)
- Micropipette and sterile tips

Protocol:

- At a predetermined time post-infection (e.g., 6 hours), initiate treatment.
- Divide the infected mice into treatment and control groups.
- For the treatment group, topically apply 5  $\mu$ L of **Besifloxacin** ophthalmic suspension (0.6%) onto the infected cornea.

- For the control group, apply 5  $\mu$ L of sterile saline.
- Repeat the treatment at desired intervals (e.g., every 8 or 12 hours) for the duration of the study.

## Clinical Scoring of Keratitis

Materials:

- Slit-lamp biomicroscope (optional, but recommended)
- Scoring sheet

Protocol:

- At designated time points (e.g., 24, 48, 72 hours post-infection), examine the infected eyes.
- Grade the severity of keratitis using a standardized scoring system. A common scoring system is as follows:[7]
  - 0: Clear cornea, no signs of infection.
  - 1: Faint opacity, partially covering the pupil.
  - 2: Dense opacity, covering the pupil.
  - 3: Dense opacity, covering the entire anterior segment.
  - 4: Corneal perforation or phthisis bulbi (shrunken, non-functional eye).
- Record the scores for each mouse at each time point.

## Determination of Corneal Bacterial Load

Materials:

- Sterile surgical instruments (forceps, scissors)
- Sterile phosphate-buffered saline (PBS)

- Tissue homogenizer
- TSA plates
- Incubator

Protocol:

- At the end of the experiment, humanely euthanize the mice.
- Aseptically excise the corneas from the infected eyes.
- Place each cornea in a microcentrifuge tube containing 1 mL of sterile PBS.
- Homogenize the tissue using a tissue homogenizer.
- Perform serial dilutions of the corneal homogenate in sterile PBS.
- Plate 100  $\mu$ L of each dilution onto TSA plates in triplicate.
- Incubate the plates at 37°C for 24-48 hours.
- Count the colonies on the plates to determine the number of CFU per cornea.

## Myeloperoxidase (MPO) Assay for Neutrophil Infiltration

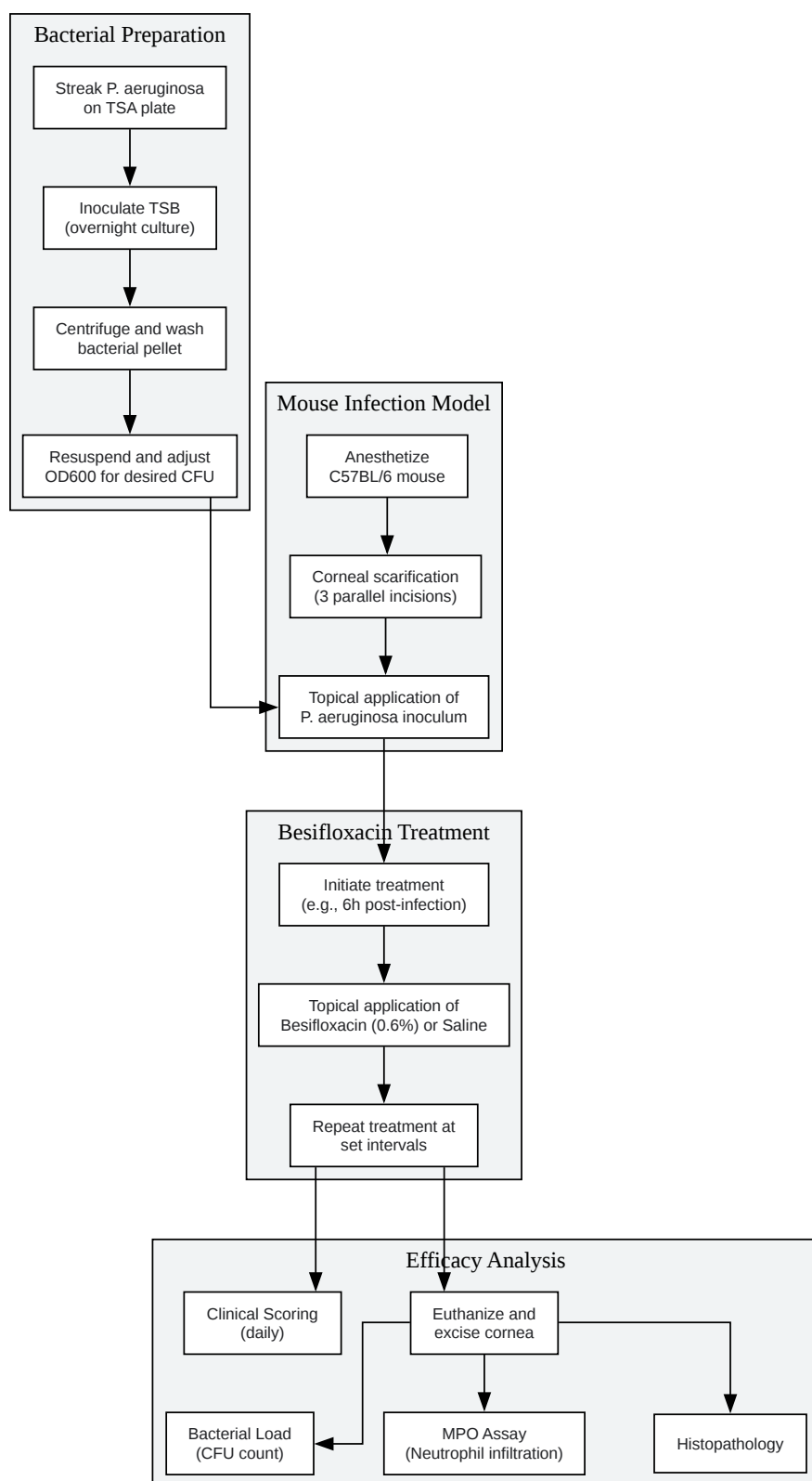
Materials:

- Excised corneas
- Homogenization buffer (e.g., 50 mM potassium phosphate buffer, pH 6.0, containing 0.5% hexadecyltrimethylammonium bromide)
- O-dianisidine dihydrochloride
- Hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>)
- Spectrophotometer

**Protocol:**

- Homogenize the excised corneas in 1 mL of homogenization buffer.
- Freeze-thaw the homogenate three times to ensure cell lysis.
- Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C.
- Collect the supernatant.
- In a 96-well plate, add 10 µL of the supernatant to 140 µL of 50 mM phosphate buffer containing 0.167 mg/mL O-dianisidine dihydrochloride.
- Initiate the reaction by adding 10 µL of 0.0005% H<sub>2</sub>O<sub>2</sub>.
- Measure the change in absorbance at 460 nm over time using a spectrophotometer.
- MPO activity can be expressed as units per cornea, where one unit of MPO is defined as the amount of enzyme that degrades 1 µmol of peroxide per minute at 25°C.

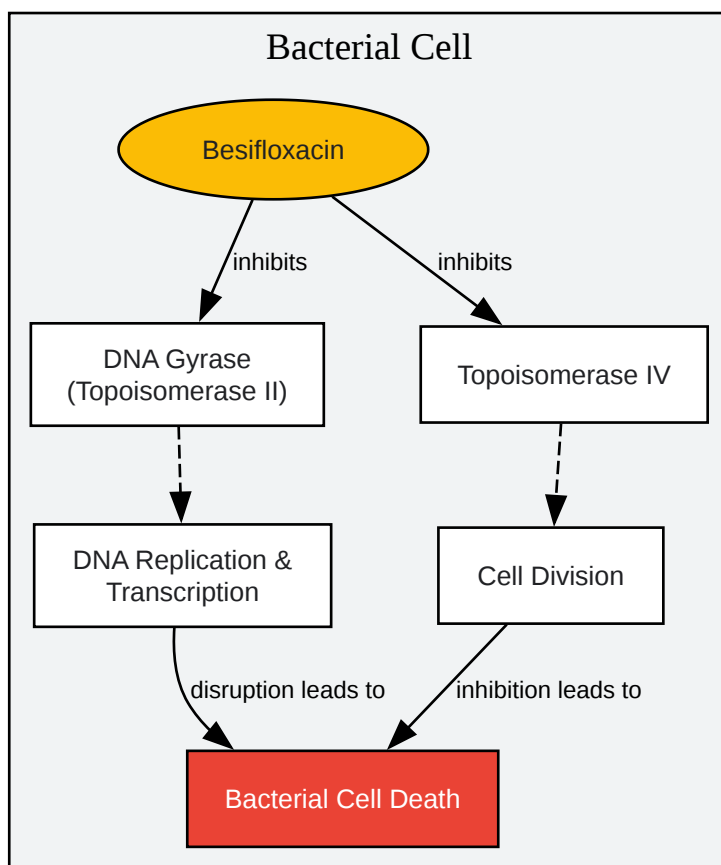
## Visualizations

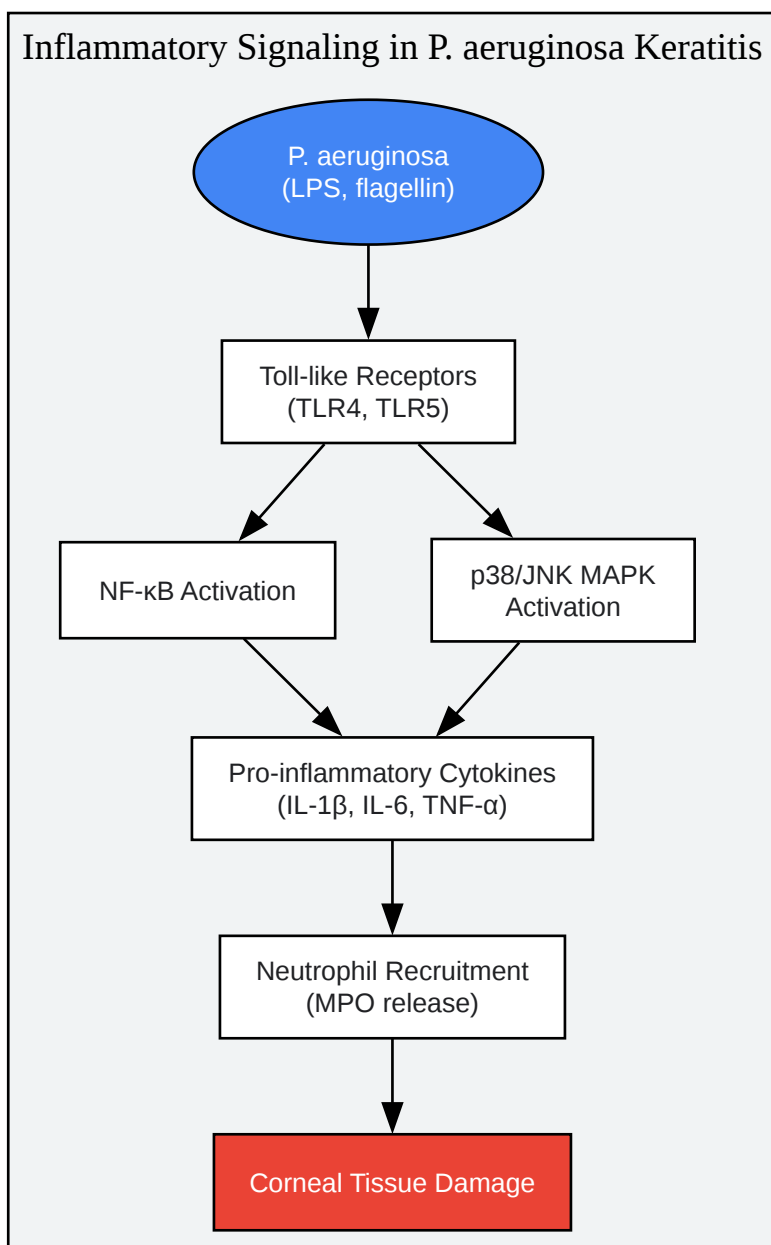


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Caption: Experimental workflow for the mouse model of *P. aeruginosa* keratitis and **Besifloxacin** treatment.





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